Home > Products > Screening Compounds P71910 > DL-Leucic acid calcium
DL-Leucic acid calcium - 93778-33-7

DL-Leucic acid calcium

Catalog Number: EVT-3444756
CAS Number: 93778-33-7
Molecular Formula: C6H12CaO3
Molecular Weight: 172.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-Leucic acid calcium, also known as DL-α-hydroxy-isocaproic acid calcium salt, is a compound derived from the metabolism of leucine, an essential branched-chain amino acid. This compound is recognized for its potential anti-catabolic properties and is primarily studied in the context of muscle metabolism and performance enhancement. It is commonly found in fermented food products, such as certain cheeses and soy sauce, and has garnered interest for its role in improving muscle recovery and reducing muscle soreness after exercise.

Source

DL-Leucic acid calcium is synthesized from leucine, which is predominantly found in protein-rich foods like meat, dairy, and legumes. The compound can also be produced through fermentation processes involving specific microorganisms. Additionally, it has been identified in various biological tissues as a metabolite of leucine .

Classification

DL-Leucic acid calcium falls under the category of amino acid derivatives and is classified chemically as a hydroxy acid. Its molecular formula is C12H22CaO6C_{12}H_{22}CaO_6 with a molecular weight of approximately 282.35 g/mol .

Synthesis Analysis

Methods

The synthesis of DL-Leucic acid calcium can be achieved through several methods:

  1. Fermentation: Utilizing microorganisms such as Proteus vulgaris to convert leucine into DL-leucic acid, which can then react with calcium sources to form the calcium salt .
  2. Chemical Synthesis: The compound can also be synthesized via chemical reactions starting from α-ketoisocaproate or other precursors derived from leucine.

Technical Details

The fermentation process involves the enzymatic conversion of leucine to DL-leucic acid, followed by precipitation with calcium salts (e.g., calcium carbonate or calcium hydroxide) to yield DL-leucic acid calcium. This method allows for high purity and yield of the product.

Molecular Structure Analysis

Structure

DL-Leucic acid calcium has a complex structure characterized by a hydroxyl group adjacent to a carboxylic acid group, which contributes to its acidic properties. The presence of calcium ions stabilizes the structure through ionic interactions.

Data

  • Molecular Formula: C12H22CaO6C_{12}H_{22}CaO_6
  • Molecular Weight: 282.35 g/mol
  • CAS Number: 44146369 .
Chemical Reactions Analysis

Reactions

DL-Leucic acid calcium participates in various chemical reactions typical of hydroxy acids:

  1. Esterification: Reaction with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  3. Redox Reactions: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

Technical Details

The stability of DL-leucic acid calcium under different pH conditions affects its reactivity. In acidic environments, it tends to remain stable, while alkaline conditions may lead to degradation or conversion into other metabolites.

Mechanism of Action

Process

The mechanism of action for DL-leucic acid calcium primarily involves its role in muscle metabolism. It is thought to inhibit the activity of matrix metalloproteinases, enzymes responsible for protein degradation in muscle tissues . This inhibition may help reduce muscle soreness and promote recovery post-exercise.

Data

Research indicates that supplementation with DL-leucic acid calcium can lead to improved muscle protein synthesis rates and decreased muscle protein breakdown during periods of stress or exercise .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of hydroxyl groups.
  • Melting Point: Specific melting point data may vary but typically falls within standard ranges for organic acids.

Chemical Properties

  • pH Level: The pH of aqueous solutions typically ranges from 5 to 7.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong bases and acids; may undergo hydrolysis in aqueous solutions.
Applications

Scientific Uses

DL-Leucic acid calcium has several applications in scientific research:

  1. Sports Nutrition: Used as a supplement aimed at enhancing athletic performance by reducing muscle soreness and promoting recovery.
  2. Clinical Research: Investigated for its potential therapeutic effects on muscle wasting diseases and conditions associated with protein catabolism.
  3. Metabolic Studies: Utilized in studies examining amino acid metabolism and its impact on body composition and physical performance .
Introduction to DL-Leucic Acid Calcium in Metabolic and Biochemical Contexts

Role in Branched-Chain Amino Acid Metabolism

Within the intricate network of branched-chain amino acid (BCAA) metabolism, DL-Leucic acid calcium derives from the catabolic processing of leucine—the most abundant and metabolically active BCAA. Leucine undergoes initial transamination via the mitochondrial branched-chain amino acid transaminase (BCAT) enzyme, yielding α-ketoisocaproate (KIC). This α-keto acid then follows one of two primary fates: (1) oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form isovaleryl-CoA, or (2) reduction via cytosolic α-keto acid reductase to form HICA. The latter pathway represents a quantitatively minor but functionally significant route, estimated to account for less than 5% of total leucine flux in most tissues except the testes, where it approaches 33% of metabolic activity [4] [5].

Table 1: Key Metabolic Intermediates in Leucine Catabolism

MetaboliteChemical DesignationEnzyme Responsible for FormationPrimary Metabolic Fate
KICα-ketoisocaproateBranched-chain aminotransferase (BCAT)Oxidative decarboxylation (BCKDC)
HICAα-hydroxyisocaproic acidα-keto acid reductaseMitochondrial β-oxidation
HMBβ-hydroxy β-methylbutyrateKIC dioxygenaseCytosolic metabolism to HMG-CoA
Isovaleryl-CoA-Branched-chain α-keto acid dehydrogenaseMitochondrial β-oxidation

The calcium-stabilized HICA derivative participates in BCAA homeostasis through several interconnected mechanisms. Experimental models indicate that elevated HICA levels may modulate BCAA transamination kinetics through product inhibition, potentially influencing overall BCAA flux. Unlike leucine's direct activation of mTORC1—a master regulator of protein synthesis—HICA appears to exert more nuanced effects on proteostasis. Research suggests it may preferentially influence proteolytic systems rather than synthetic pathways, with in vitro studies demonstrating inhibition of matrix metalloproteinases (MMPs) that degrade connective tissues [1] [6]. This specific anti-proteolytic activity positions DL-Leucic acid calcium as a potential regulator of net protein balance, particularly in tissues with high collagen turnover rates like skeletal muscle and tendon [2] [9].

The compound's metabolic influence extends beyond amino acid metabolism into energy substrate utilization. Emerging evidence indicates that HICA can enhance fatty acid oxidation—a property potentially attributable to its structural similarity to endogenous hydroxy acids involved in lipid metabolism. This shift toward lipid utilization as an energy source may spare muscle glycogen during endurance activities, though human data remains limited [2] [6].

Position Within Leucine Catabolic Pathways

The metabolic journey of leucine to its terminal metabolites involves multiple tissue-specific pathways, with DL-Leucic acid calcium representing a stabilized form of HICA that appears at a pivotal branch point. Following leucine's transamination to KIC in muscle, adipose tissue, and liver, the cytosolic enzyme 4-hydroxyphenylpyruvate dioxygenase (KIC dioxygenase) catalyzes the conversion of approximately 5% of cellular KIC into HICA. This reaction utilizes molecular oxygen and ascorbate as cofactors, producing HICA as a stable end product that circulates in plasma before undergoing further metabolism [4] [5].

Table 2: Comparative Analysis of Leucine Metabolites in Catabolic Pathways

MetaboliteEnzymatic FormationTissue DistributionPrimary Metabolic FunctionAnabolic Potential
KICBCAT-mediated transaminationMuscle, liver, adiposeSubstrate for dehydrogenase/dioxygenasemTOR-independent protein synthesis modulation
HMBKIC dioxygenasePrimarily hepaticPrecursor to cholesterol synthesisEnhanced protein synthesis via mTOR
HICAKIC reductionMuscle, connective tissueMMP inhibition, fatty acid oxidationAnti-catabolic through proteolysis inhibition
Isovaleryl-CoABCKDC complexMitochondria (all tissues)Entry into β-oxidation pathwayLimited direct anabolic activity

HICA metabolism proceeds through a series of poorly characterized enzymatic steps. Current evidence suggests that HICA first undergoes activation to hydroxyisocaproyl-CoA, which then follows one of two potential fates: (1) hydration to β-hydroxy β-methylglutaryl-CoA (HMG-CoA) via an uncharacterized enoyl-CoA hydratase, or (2) isomerization to α,β-unsaturated β-methylcrotonyl-CoA. The former pathway feeds directly into the mevalonate pathway for cholesterol biosynthesis, while the latter converges with the main leucine degradation pathway at methylcrotonyl-CoA. Both routes ultimately yield acetoacetate and acetyl-CoA—key substrates for ketogenesis and energy production via the citric acid cycle [4] [5].

The calcium salt formulation of HICA significantly alters the compound's biochemical behavior compared to the free acid. Calcium ions form coordination complexes with the carboxylate groups of HICA molecules, reducing ionization and enhancing lipid solubility. This molecular configuration improves membrane permeability and metabolic stability, as demonstrated by extended plasma half-life in pharmacokinetic studies. The mineral component may also provide additional biochemical benefits, as calcium serves as a second messenger in numerous cellular processes, including excitation-contraction coupling in muscle and mitochondrial calcium signaling that regulates energy metabolism [2] [10].

From an industrial perspective, the calcium salt offers practical advantages in handling and storage. Its crystalline structure provides superior stability against thermal degradation and oxidative damage compared to hygroscopic free acid forms. This stability profile makes DL-Leucic acid calcium particularly suitable for incorporation into solid formulations where shelf-life considerations are paramount [10].

Historical Evolution of Research on α-Hydroxyisocaproic Acid Derivatives

The scientific investigation of HICA and its derivatives spans over five decades, evolving from basic biochemical characterization to applied physiological research. Initial interest emerged from observations of elevated HICA excretion in patients with metabolic disorders involving leucine catabolism, notably maple syrup urine disease. Early biochemical studies in the 1970s-1980s identified HICA as a minor metabolite of leucine and characterized its basic enzymatic transformations, though research emphasis remained predominantly on the major oxidation pathway via BCKDC [4] [5].

The late 1990s witnessed a significant conceptual shift when in vitro studies revealed HICA's unexpected inhibitory effects on matrix metalloproteinases (MMPs). This discovery, initially reported in tissue culture models of connective tissue degradation, positioned HICA as a potential endogenous regulator of extracellular matrix remodeling. Researchers observed that physiological concentrations of HICA (0.5-2 mM) effectively suppressed MMP-2 and MMP-9 activity—enzymes critically involved in muscle connective tissue breakdown following intensive exercise. This mechanistic insight provided the theoretical foundation for subsequent investigations into HICA's potential anti-catabolic applications in muscle biology [1] [6].

Table 3: Key Milestones in HICA Derivative Research

Year RangeResearch FocusKey AdvancementsStudy Models
1970s-1980sBasic biochemistryMetabolic pathway characterization, enzyme identificationIn vitro enzymatic assays, animal isotope studies
1990sMMP inhibitionDiscovery of HICA's anti-proteolytic activity at physiological concentrationsCell culture, tissue explants
Early 2000sExercise physiologyPilot studies on DOMS reduction and lean mass preservationUnpublished wrestling trial (n=7), rodent muscle recovery models
2010Human athletic performanceFirst peer-reviewed RCT demonstrating increased lean mass and reduced sorenessSoccer players (n=15)
2013Muscle recovery mechanismsElucidation of protein synthesis enhancement during recovery from atrophyRat immobilization-recovery model
2015-PresentDerivative optimizationDevelopment of stabilized salts (calcium, sodium) for research applicationsPharmaceutical formulation studies

A pivotal unpublished pilot study with elite wrestlers (n=7) in 2008 represented the first systematic exploration of HICA's physiological effects in humans. Conducted over a 42-day supplementation period during intensive training, this investigation reported two primary outcomes: a statistically significant increase in lean soft tissue mass (p<0.05) and a marked attenuation of delayed onset muscle soreness (DOMS). These findings, though preliminary, catalyzed the first double-blind, placebo-controlled trial published in 2010 [1] [6].

The landmark 2010 study employed sodium HICA (583mg providing 500mg HICA) administered three times daily to male soccer players during intensive training. This randomized controlled trial demonstrated significantly increased whole lean body mass (p<0.05) and lower extremity lean mass (p<0.01) compared to placebo, while simultaneously reducing DOMS symptoms (p<0.05) without affecting strength or running velocity. The findings were particularly notable given the study's controlled design and athlete population, suggesting potential applications in sports nutrition contexts [1].

Parallel animal research further elucidated HICA's mechanism in muscle recovery. A sophisticated 2013 study employing a rodent immobilization-recovery model demonstrated that chronic HICA administration accelerated muscle regrowth following disuse atrophy. This effect was attributed primarily to enhanced protein synthesis rates rather than attenuated proteolysis, with molecular analyses revealing preferential upregulation of myogenic regulatory factors including myogenin and MyoD. These findings established HICA's dual mechanism: immediate MMP-mediated anti-catabolic effects coupled with longer-term pro-anabolic activity through enhanced regenerative capacity [3] [6].

The evolution toward mineral-stabilized forms began in earnest following these physiological studies, driven by formulation challenges associated with the free acid. Calcium leucate emerged as the lead candidate due to superior stability profiles and favorable dissociation characteristics. Recent patent activity (2015 onward) reflects growing commercial interest in calcium-stabilized HICA derivatives, with claims focusing on enhanced bioavailability and metabolic stability compared to earlier forms [2] [10].

Properties

CAS Number

93778-33-7

Product Name

DL-Leucic acid calcium

IUPAC Name

calcium;2-hydroxy-4-methylpentanoate

Molecular Formula

C6H12CaO3

Molecular Weight

172.24 g/mol

InChI

InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);

InChI Key

KAVLLMCTVOLYGI-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)CC(C(=O)O)O.[Ca]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.